molecular formula C20H20ClN3O4 B6488494 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941998-71-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B6488494
CAS No.: 941998-71-6
M. Wt: 401.8 g/mol
InChI Key: LFMDRSVAHJZPFN-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a useful research compound. Its molecular formula is C20H20ClN3O4 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.1142338 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c21-15-2-1-3-16(11-15)23-6-8-24(9-7-23)20(26)19(25)22-12-14-4-5-17-18(10-14)28-13-27-17/h1-5,10-11H,6-9,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMDRSVAHJZPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that integrates a benzodioxole moiety and a piperazine ring, both of which are known for their diverse biological activities. The molecular formula is C19H20ClN3O3C_{19}H_{20}ClN_3O_3, with a molecular weight of approximately 373.83 g/mol. Its structural components suggest potential interactions with various biological targets.

1. Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, compounds containing the piperazine moiety have shown significant antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values in the low micromolar range .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative conditions like Alzheimer's disease. In related studies, derivatives with similar scaffolds exhibited strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .

3. Binding Interactions

Fluorescence quenching studies have demonstrated that this compound binds effectively to bovine serum albumin (BSA). This interaction suggests potential applications in drug delivery systems and pharmacokinetics, as BSA binding can influence the bioavailability and distribution of drugs in vivo .

Case Study 1: Structural Analysis

A crystal structure analysis of related compounds revealed that the benzodioxole and piperazine moieties facilitate non-classical intermolecular hydrogen bonding, contributing to the stability and biological activity of these compounds . The study provided detailed crystallographic data, including bond lengths and angles, which are essential for understanding the molecular interactions at play.

Case Study 2: Pharmacological Evaluation

In a pharmacological evaluation involving various synthesized derivatives, several compounds were screened for their antibacterial and enzyme inhibitory activities. Among these, specific derivatives demonstrated high efficacy against urease, suggesting potential therapeutic applications in managing conditions like kidney stones . The results indicated that modifications to the piperazine ring could enhance biological activity.

Summary of Biological Activities

Activity Type Description IC50 Values
AntibacterialEffective against Salmonella typhi and Bacillus subtilisLow micromolar range
Acetylcholinesterase InhibitionSignificant inhibition observed in related compounds0.63 µM - 6.28 µM
BSA BindingStrong binding affinity indicating potential for drug delivery applicationsNot specified

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